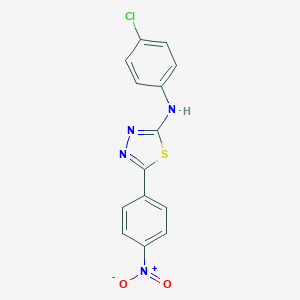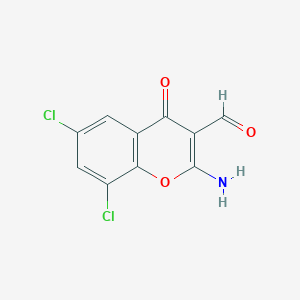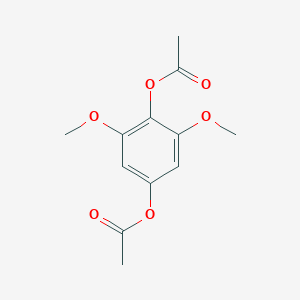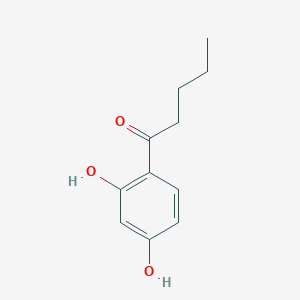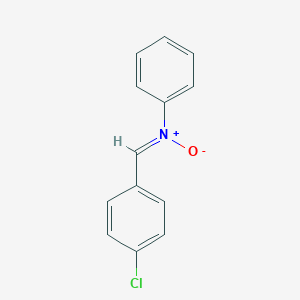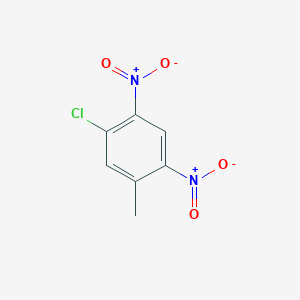
5-Chloro-2,4-dinitrotoluene
Overview
Description
5-Chloro-2,4-dinitrotoluene is an organic compound with the molecular formula C7H5ClN2O4. It is a derivative of toluene, where the methyl group is substituted with a chlorine atom and two nitro groups at the 2 and 4 positions. This compound is known for its applications in various chemical processes and industrial uses .
Mechanism of Action
Target of Action
5-Chloro-2,4-dinitrotoluene (5CDNT) is a chemical compound that has been used in the development of molecular imprinted polymers (MIPs) for the sensitive determination of 5CDNT . The primary target of 5CDNT is the MIP, which is designed to have specific binding sites for 5CDNT .
Mode of Action
The mode of action of 5CDNT involves its interaction with the MIP. The MIP is synthesized using a template molecule (in this case, 5CDNT), functional monomers, and a cross-linker. The functional monomers form complexes with the template molecule, and the cross-linker is used to create a rigid three-dimensional network. After polymerization, the template molecule is removed, leaving behind specific binding sites in the MIP that can selectively rebind the template molecule .
Biochemical Pathways
It’s known that 5cdnt can be used to synthesize 5-methyl-6-nitrobenzofuroxan
Pharmacokinetics
Given its use in the synthesis of other compounds and its role in the development of MIPs, it’s likely that these properties would be influenced by factors such as the specific conditions of the synthesis or the characteristics of the MIP .
Result of Action
The result of 5CDNT’s action is the creation of specific binding sites in the MIP that can selectively rebind 5CDNT. This allows for the sensitive determination of 5CDNT, with a low detection limit observed to be 0.1μM .
Action Environment
The action of 5CDNT, particularly its efficacy and stability, can be influenced by various environmental factors. For instance, the conditions under which the MIP is synthesized can affect the formation of the binding sites and thus the ability of the MIP to selectively bind 5CDNT
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Chloro-2,4-dinitrotoluene are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is known that this compound can cause skin irritation and is harmful if swallowed, in contact with skin, or if inhaled
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 87-91°C
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,4-dinitrotoluene typically involves the nitration of 5-chlorotoluene. The process includes the following steps:
Nitration of 5-Chlorotoluene: 5-Chlorotoluene is treated with a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in continuous flow reactors to maintain consistent quality and yield. The use of advanced monitoring systems ensures the reaction conditions are optimal for high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,4-dinitrotoluene undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include iron powder and hydrochloric acid, which are used under reflux conditions.
Substitution: Nucleophiles such as sodium methoxide or potassium hydroxide can be used to replace the chlorine atom.
Major Products Formed
Reduction: The reduction of this compound yields 5-chloro-2,4-diaminotoluene.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2,4-dinitrotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential in developing pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrotoluene: Similar structure but lacks the chlorine atom.
3-Chloro-4,6-dinitrotoluene: Chlorine and nitro groups are positioned differently.
2-Chloro-4-methyl-1,5-dinitrobenzene: Another positional isomer with different reactivity.
Uniqueness
5-Chloro-2,4-dinitrotoluene is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted chemical modifications and applications in various fields .
Properties
IUPAC Name |
1-chloro-5-methyl-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDPGZNHKMJEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291667 | |
| Record name | 5-Chloro-2,4-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51676-74-5 | |
| Record name | 51676-74-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2,4-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2,4-dinitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of detecting 5-Chloro-2,4-dinitrotoluene and how does the research approach this challenge?
A: this compound is a toxic compound and a byproduct in the manufacturing of explosives like TNT (trinitrotoluene). Its presence in the environment poses significant health and ecological risks. Traditional detection methods can be expensive and time-consuming. The research focuses on developing a highly selective and sensitive electrochemical impedance sensor for detecting sub-micromolar concentrations of this compound [].
Q2: What are the advantages of using electrochemical impedance spectroscopy for this application?
A2: Electrochemical impedance spectroscopy offers several benefits for detecting this compound:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)
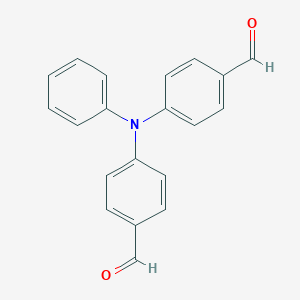
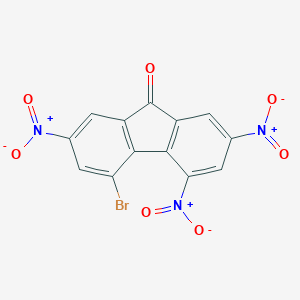
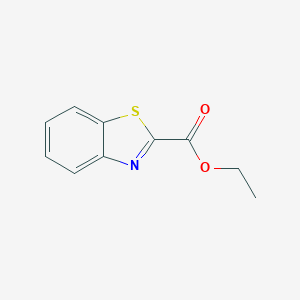
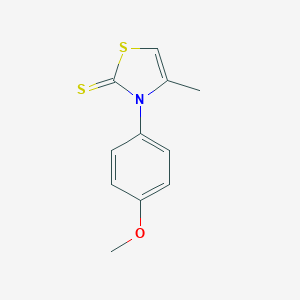

![ethyl 6-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186312.png)
